![molecular formula C14H16OS B2809888 3-[2-Methyl-1-(phenylsulfanyl)propyl]furan CAS No. 551921-82-5](/img/structure/B2809888.png)
3-[2-Methyl-1-(phenylsulfanyl)propyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[2-Methyl-1-(phenylsulfanyl)propyl]furan, also known as MPS-furan, is a synthetic compound. It has a molecular formula of C14H16OS and an average mass of 232.341 Da .
Molecular Structure Analysis
The molecular structure of 3-[2-Methyl-1-(phenylsulfanyl)propyl]furan consists of 14 carbon atoms, 16 hydrogen atoms, and one sulfur atom . The exact structure is not provided in the available sources.Scientific Research Applications
Synthesis of Furans and Cyclopentenones
One notable application involves the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a versatile reagent for synthesizing furans and cyclopentenones. This process yields compounds such as 2-methyl-4-[(phenyl-sulfonyl)methyl]furan, highlighting the role of phenylsulfonyl derivatives in constructing furan rings, which are core structures in various natural products and pharmaceuticals (Watterson et al., 2003).
Crystal Structure Analysis
Further research includes the crystal structure analysis of compounds like 2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan, providing insights into the molecular geometry and interactions such as π–π and C—H⋯π interactions. These studies are crucial for understanding the physical properties and reactivity of these compounds (Choi et al., 2008).
Preparation of Disubstituted Furans
Another significant application is the preparation of 2,4-disubstituted furans through strategies involving sulfonyl carbanions. This method demonstrates the versatility of sulfone-based strategies in synthesizing furan derivatives, which are valuable in various chemical synthesis pathways and potential pharmacological agents (Haines et al., 2011).
Functional Group Transformation
Research also extends to the transformation of phenylsulfanyl groups into other functional groups, enabling the synthesis of highly substituted 2-arylfurans. This showcases the flexibility of using phenylsulfanyl precursors in organic synthesis, leading to compounds with diverse functional groups and potential applications in drug development and materials science (Miyagawa & Satoh, 2007).
properties
IUPAC Name |
3-(2-methyl-1-phenylsulfanylpropyl)furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS/c1-11(2)14(12-8-9-15-10-12)16-13-6-4-3-5-7-13/h3-11,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYXFJHMGUKGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=COC=C1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

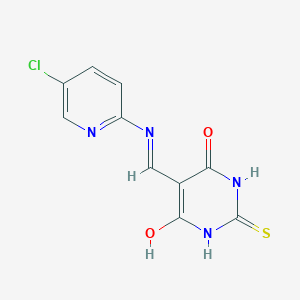
![2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2809810.png)
![(E)-N-[(2-Chlorophenyl)methyl]-4-(dimethylamino)-N-(1-hydroxypropan-2-yl)but-2-enamide](/img/structure/B2809811.png)
![3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2809812.png)
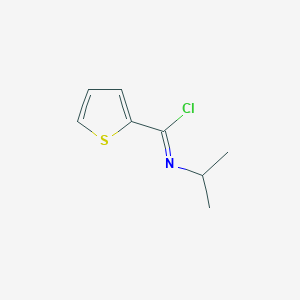
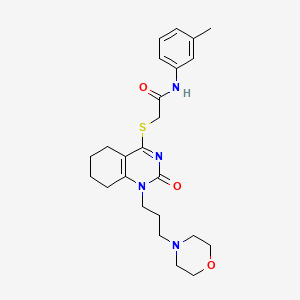
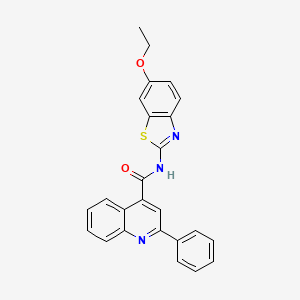
![1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid](/img/structure/B2809817.png)
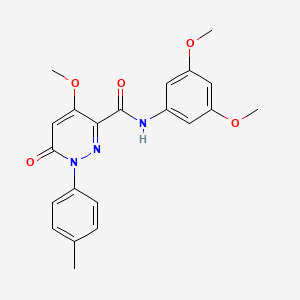
![N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}prop-2-enamide](/img/structure/B2809819.png)
![3-(4-fluorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2809821.png)
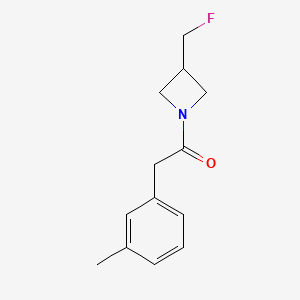
![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetic acid](/img/structure/B2809827.png)
![N-(4-chlorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2809828.png)